molecular formula C11H18O B14627016 3-Cyclohexyl-4-penten-2-one CAS No. 55702-54-0

3-Cyclohexyl-4-penten-2-one

Cat. No.: B14627016
CAS No.: 55702-54-0
M. Wt: 166.26 g/mol
InChI Key: ZVUGPTVXOIMBJH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-penten-2-one is a cyclic ketone featuring a cyclohexyl substituent at the 3-position and a pentenyl chain at the 4-position of the ketone backbone. Its structure combines a bulky cyclohexyl group with an unsaturated aliphatic chain, which influences its physicochemical properties, such as hydrophobicity and reactivity.

Properties

CAS No.

55702-54-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-cyclohexylpent-4-en-2-one

InChI

InChI=1S/C11H18O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3,10-11H,1,4-8H2,2H3

InChI Key

ZVUGPTVXOIMBJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-penten-2-one under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclohexyl-4-penten-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-penten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one (CAS 88046-50-8)

  • Structure: A cyclohexenone derivative with an ethoxy group at the 3-position and a 4-pentenyl chain at the 6-position.
  • Key Differences: The target compound lacks the enone (α,β-unsaturated ketone) system present in this analog, reducing its susceptibility to conjugate additions or Diels-Alder reactions.
  • Applications: Cyclohexenones like this are often intermediates in synthesizing pharmaceuticals or agrochemicals due to their reactivity .

4-Trimethylsiloxy-3-penten-2-one (CAS 10482-56-1)

  • Structure: A silylated enol ether derivative of acetylacetone, featuring a trimethylsiloxy group at the 4-position and a pentenone backbone.
  • Key Differences: The siloxy group in this compound enhances its stability as an enol ether, whereas 3-cyclohexyl-4-penten-2-one retains a standard ketone functionality.
  • Applications: Silylated enol ethers are used in protecting-group chemistry and asymmetric synthesis .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

  • Structure : A nitrosourea anticancer agent with a cyclohexyl group and a chloroethyl chain.
  • Key Differences: The nitrosourea functional group (N-NO) confers alkylating activity, absent in this compound.
  • Applications : Nitrosoureas are used in chemotherapy but require specific metabolic activation, unlike the simpler ketone structure of the target compound .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Functional Groups Key Substituents Potential Applications
This compound Not provided Ketone, alkene Cyclohexyl, pentenyl Organic synthesis, fragrances
3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one 88046-50-8 α,β-unsaturated ketone, ether Ethoxy, pentenyl Pharmaceutical intermediates
4-Trimethylsiloxy-3-penten-2-one 10482-56-1 Silyl enol ether, ketone Trimethylsiloxy Protecting groups, catalysis
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Not provided Nitrosourea, alkyl chloride Cyclohexyl, chloroethyl Anticancer therapy

Research Findings and Inferences

  • Reactivity: The absence of an enone system in this compound limits its use in cycloaddition reactions compared to cyclohexenone derivatives . However, its ketone group may participate in nucleophilic additions or reductions.
  • Stability : The cyclohexyl group likely enhances steric protection of the ketone, improving stability under acidic or basic conditions relative to less hindered analogs.

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